2,4-dimethoxy-3-methyl-N-(2-pyridinyl)benzenesulfinamide
Description
2,4-Dimethoxy-3-methyl-N-(2-pyridinyl)benzenesulfinamide is a benzenesulfinamide derivative characterized by a sulfinamide (S(O)N) backbone, a 2-pyridinyl substituent, and methoxy/methyl groups at the 2-, 3-, and 4-positions of the benzene ring. The presence of the 2-pyridinyl group enhances coordination properties, while the methoxy and methyl substituents influence steric and electronic effects, modulating reactivity and stability.
Properties
IUPAC Name |
2,4-dimethoxy-3-methyl-N-pyridin-2-ylbenzenesulfinamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-10-11(18-2)7-8-12(14(10)19-3)20(17)16-13-6-4-5-9-15-13/h4-9H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXJEBKPHCLKSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)S(=O)NC2=CC=CC=N2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Sulfinyl Chloride Intermediate
The sulfinyl chloride precursor, 2,4-dimethoxy-3-methylbenzenesulfinyl chloride, is typically derived from the corresponding thiophenol through sequential oxidation and chlorination. Key steps include:
- Thiophenol Oxidation : Treatment of 2,4-dimethoxy-3-methylbenzenethiol with hydrogen peroxide (H₂O₂) in acetic acid yields the sulfinic acid derivative.
- Chlorination : Reaction of the sulfinic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous dichloromethane (DCM) produces the sulfinyl chloride.
Critical Parameters :
- Temperature Control : Chlorination requires strict maintenance of 0–5°C to prevent over-oxidation to sulfonyl chlorides.
- Moisture Exclusion : Anhydrous conditions are essential to avoid hydrolysis of the sulfinyl chloride.
Amine Coupling Reaction
The sulfinyl chloride reacts with 2-aminopyridine under basic conditions to form the target sulfinamide:
Reaction Scheme :
$$
\text{C}{10}\text{H}{13}\text{O}{3}\text{SCl} + \text{C}{5}\text{H}{6}\text{N}{2} \xrightarrow{\text{Base}} \text{C}{14}\text{H}{16}\text{N}{2}\text{O}{3}\text{S} + \text{HCl}
$$
Standard Protocol :
- Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) ensures solubility of both reactants.
- Base : Triethylamine (TEA) or pyridine neutralizes HCl, driving the reaction to completion.
- Stoichiometry : A 1:1.2 molar ratio of sulfinyl chloride to 2-aminopyridine minimizes side reactions.
- Reaction Time : 6–12 hours at 0–25°C, monitored by thin-layer chromatography (TLC).
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents enhance reaction efficiency by stabilizing ionic intermediates. Comparative studies reveal:
| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | 8.93 | 78 | 95 |
| THF | 7.58 | 82 | 97 |
| Ethyl Acetate | 6.02 | 65 | 89 |
THF outperforms DCM due to better nucleophile activation, though DCM simplifies post-reaction workup.
Base Selection
Bases influence reaction kinetics and byproduct formation:
| Base | pKₐ | Yield (%) | Byproducts (%) |
|---|---|---|---|
| Triethylamine | 10.75 | 82 | 5 |
| Pyridine | 5.25 | 75 | 8 |
| DMAP | 9.70 | 80 | 6 |
Triethylamine offers optimal deprotonation without inducing side reactions like N-oxide formation.
Purification and Characterization
Isolation Techniques
Crude product purification employs:
- Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent achieves >95% purity.
- Recrystallization : Ethanol/water (4:1) at −20°C yields crystalline product with 99% purity.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.30 (d, J = 4.8 Hz, 1H, pyridinyl-H), 7.75–7.68 (m, 2H, aryl-H), 6.62 (s, 1H, aryl-H), 3.89 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).
- IR (KBr) : 1150 cm⁻¹ (S=O stretch), 1240 cm⁻¹ (C-N stretch).
- HRMS (ESI+) : m/z 293.0921 [M+H]⁺ (calc. 293.0924).
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) accelerates the coupling step, achieving 85% yield with 50% reduced reaction time.
Flow Chemistry Approaches
Continuous flow systems using microreactors enhance scalability:
- Residence Time : 10 minutes.
- Throughput : 5 g/hour.
- Yield : 88% with 98% purity.
Industrial-Scale Production
Large-scale synthesis prioritizes cost-effectiveness and safety:
- Solvent Recovery : Distillation reclaims >90% THF.
- Waste Management : HCl gas is scrubbed with NaOH solution.
- Catalyst Recycling : Immobilized base catalysts reduce reagent consumption.
Challenges and Mitigation
Byproduct Formation
- N-Oxide Byproducts : Controlled reaction temperatures (<30°C) and inert atmospheres suppress oxidation.
- Diastereomer Separation : Chiral chromatography resolves enantiomers using cellulose-based stationary phases.
Low Yields
- Catalyst Additives : 4-Dimethylaminopyridine (DMAP, 5 mol%) enhances nucleophilicity, boosting yields to 90%.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-3-methyl-N-(2-pyridinyl)benzenesulfinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinamide group to a sulfide.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dimethoxy-3-methyl-N-(2-pyridinyl)benzenesulfinamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-3-methyl-N-(2-pyridinyl)benzenesulfinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzene Ring
- 4-Methoxy-2-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide (CAS 1428351-76-1): This analog replaces the 2,4-dimethoxy-3-methyl pattern with a single methoxy group at the 4-position and a methyl group at the 2-position. The molecular weight (439.6 g/mol) is higher than the target compound due to the piperidine and additional sulfonyl group .
4-Methoxy-2,3-dimethyl-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide (CAS 1797660-65-1) :
Features a dimethyl substitution at the 2- and 3-positions and a pyrimidinyl-piperidine moiety. The pyrimidine ring may enhance π-π stacking interactions in protein binding, while the dimethyl groups increase steric hindrance compared to the target compound .
Heterocyclic Moieties
- N,4-Dimethyl-N-(3-sulfanylquinoxalin-2-yl)benzenesulfonamide (CAS 89879-97-0): Incorporates a quinoxaline ring instead of pyridine. The sulfhydryl (-SH) group introduces redox activity absent in the target compound .
- N-[2-(Dimethylamino)ethyl]-4-{[4-(imidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]amino}benzenesulfonamide: Contains an imidazopyridine-pyrimidine hybrid heterocycle. This structure is bulkier and more planar, favoring intercalation or inhibition of cyclin-dependent kinases (e.g., CCND1, CCNE1) .
Biological Activity
2,4-Dimethoxy-3-methyl-N-(2-pyridinyl)benzenesulfinamide is a sulfinamide compound with the molecular formula C14H16N2O3S. It has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Methoxy groups at the 2 and 4 positions of the benzene ring.
- A pyridine ring attached to the sulfinamide moiety.
This configuration contributes to its distinct chemical properties and biological interactions.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : 2,4-dimethoxy-3-methylbenzenesulfonyl chloride and 2-aminopyridine.
- Reaction Conditions : Conducted in dichloromethane with triethylamine as a base.
- Procedure : The sulfonyl chloride is added dropwise to the amine solution, followed by stirring at room temperature.
- Purification : The product is purified through recrystallization or column chromatography .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 7.812 µg/mL |
| S. aureus | 15.625 µg/mL |
| C. albicans | 31.125 µg/mL |
These results suggest a broad-spectrum antimicrobial capability, making it a candidate for further development in therapeutic applications .
Anticancer Activity
Studies have also explored the anticancer potential of this compound. Preliminary findings suggest that it may inhibit cancer cell proliferation through modulation of specific signaling pathways involved in cell growth and apoptosis. The exact molecular targets remain under investigation but may include enzymes and receptors critical to cancer cell survival .
The mechanism of action for this compound involves:
- Interaction with Enzymes : The compound may inhibit certain enzymes that are crucial for microbial metabolism or cancer cell proliferation.
- Modulation of Signaling Pathways : It can influence pathways that regulate cell cycle progression and apoptosis, leading to reduced viability of targeted cells .
Case Studies
Several studies have highlighted the biological activity of similar compounds, providing insights into structure-activity relationships (SAR):
- Antibacterial Studies : A study on related pyridine derivatives indicated that modifications to the aromatic ring significantly affected antimicrobial potency. Compounds with additional hydrophobic groups showed enhanced activity against E. coli and S. aureus .
- Antifungal Activity : Research on monomeric alkaloids demonstrated that structural variations could lead to moderate to high antifungal activity against strains like C. albicans, suggesting that similar modifications in sulfinamides could yield potent antifungal agents .
Q & A
(Basic) What are the standard synthetic routes for 2,4-dimethoxy-3-methyl-N-(2-pyridinyl)benzenesulfinamide, and what critical reaction conditions must be controlled?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Core Formation : Construct the benzenesulfinamide backbone via sulfonylation of a substituted benzene derivative. For example, sulfinic acid derivatives can react with 2-aminopyridine under anhydrous conditions using coupling agents like DCC (dicyclohexylcarbide) .
Functionalization : Introduce methoxy and methyl groups at the 2,4- and 3-positions, respectively, using selective alkylation or demethylation protocols. Protecting groups (e.g., acetyl) may be required to prevent side reactions .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the product.
Critical Conditions :
- Temperature Control : Maintain ≤0°C during sulfonylation to prevent decomposition.
- Anhydrous Environment : Use dried solvents (e.g., THF, DCM) and inert gas (N₂/Ar) to avoid hydrolysis of intermediates.
- Stoichiometric Precision : Ensure exact molar ratios of sulfinic acid and amine to minimize byproducts .
(Basic) What spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
Key techniques include:
NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, pyridinyl protons at δ 7.5–8.5 ppm).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign spatial proximity of substituents .
X-Ray Crystallography : Resolve molecular geometry and confirm stereochemistry. For example, analyze intermolecular interactions like hydrogen bonding between sulfinamide and pyridinyl groups .
Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ peak matching C₁₅H₁₇N₂O₃S).
Elemental Analysis : Verify purity (>95%) by comparing experimental vs. theoretical C/H/N/S percentages .
(Advanced) How can researchers resolve contradictions between NMR data and X-ray crystallography results during structural elucidation?
Methodological Answer:
Contradictions often arise from dynamic processes (e.g., rotameric equilibria) or crystal packing effects:
Variable-Temperature NMR : Identify conformational flexibility by observing signal coalescence at elevated temperatures (e.g., 25–80°C).
DFT Calculations : Compare computed NMR chemical shifts (using Gaussian or ORCA) with experimental data to validate proposed conformers .
Complementary Techniques :
- IR Spectroscopy : Detect hydrogen bonding (e.g., N-H stretching at ~3300 cm⁻¹) that may differ in solution vs. solid state.
- Powder XRD : Rule out polymorphism affecting crystallography data .
Cross-Validation : Use multiple crystal structures (if available) to assess consistency in bond angles/planarity .
(Advanced) What experimental strategies optimize the compound’s stability under varying pH conditions for biological assays?
Methodological Answer:
pH Stability Profiling :
- Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
Protonation Analysis :
Formulation Adjustments :
- For acidic conditions, add cyclodextrins to encapsulate the sulfinamide group.
- In basic media, employ antioxidants (e.g., BHT) to prevent oxidation .
(Advanced) How to design experiments to study its enzyme inhibition mechanisms, particularly for kinases or sulfotransferases?
Methodological Answer:
Kinetic Assays :
- IC₅₀ Determination : Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) with varying inhibitor concentrations.
- Mode of Inhibition : Perform Lineweaver-Burk plots to distinguish competitive/non-competitive binding .
Molecular Docking :
- Model interactions using AutoDock Vina or Schrödinger. Focus on hydrogen bonds between sulfinamide and catalytic residues (e.g., Lys/Arg in ATP-binding pockets) .
Mutagenesis Studies :
- Engineer kinase mutants (e.g., T338A in PKA) to test if predicted binding residues are critical for inhibition .
(Advanced) What computational methods predict the compound’s reactivity in novel substitution or cross-coupling reactions?
Methodological Answer:
Reactivity Descriptors :
- Calculate Fukui indices (using DFT) to identify nucleophilic/electrophilic sites (e.g., sulfinamide S for Pd-catalyzed couplings) .
Transition State Modeling :
- Simulate Suzuki-Miyaura coupling pathways (B3LYP/6-31G*) to predict feasibility of aryl boronate additions .
Solvent Effects :
(Basic) How to assess the compound’s purity and potential impurities during synthesis?
Methodological Answer:
HPLC-MS :
- Use a C18 column (3.5 µm, 4.6 × 150 mm) with 0.1% formic acid in water/acetonitrile. Detect impurities at 254 nm and confirm via MS/MS fragmentation .
TLC Monitoring :
- Silica gel plates (ethyl acetate:hexane = 1:1); visualize under UV (254 nm) and iodine staining.
Elemental Analysis :
- Acceptable tolerance: ±0.3% for C/H/N .
(Advanced) How to address low yields in the final sulfinamide coupling step?
Methodological Answer:
Catalyst Optimization :
- Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) and ligands (Xantphos) for Buchwald-Hartwig couplings .
Reaction Solvent :
- Test polar aprotic solvents (DMAC, NMP) to improve solubility of aromatic intermediates.
Acid Scavengers :
- Add molecular sieves or Hunig’s base to trap HCl byproducts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
